![molecular formula C13H15NO3 B187839 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-65-7](/img/structure/B187839.png)
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, more commonly known as DMPOCA, is an organic compound belonging to the class of pyrrolidine derivatives. It has a wide range of applications in the field of biochemistry, physiology, and medicinal chemistry. It is a valuable intermediate in the synthesis of various pharmaceuticals, and has been used in the synthesis of various natural products. DMPOCA is a highly versatile compound and can be used in a variety of different research applications.
Scientific Research Applications
DMPOCA has a wide range of applications in scientific research. It has been used in the synthesis of various natural products and pharmaceuticals, and has been used in the synthesis of a variety of different compounds. It has also been used in the synthesis of various peptides and proteins, as well as in the synthesis of various small molecules. Additionally, it has been used in the synthesis of various organometallic complexes.
Mechanism of Action
The mechanism of action of DMPOCA is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins and other macromolecules, as well as in the metabolism of various small molecules. Additionally, it has been suggested that it may act as a modulator of certain cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPOCA are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins and other macromolecules, as well as in the metabolism of various small molecules. Additionally, it has been suggested that it may act as a modulator of certain cellular processes, such as cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using DMPOCA in laboratory experiments include its availability, its low cost, and its versatility. Additionally, it is a highly stable compound, which makes it suitable for use in a variety of different research applications. However, one of the main limitations of using DMPOCA in laboratory experiments is its toxicity. Inhaling or ingesting the compound can be hazardous, and it should be handled with caution.
Future Directions
There are a number of potential future directions for research involving DMPOCA. These include further investigation into its mechanism of action, its potential as an inhibitor of certain enzymes, and its potential as a modulator of certain cellular processes. Additionally, further research into its potential applications in the synthesis of various natural products and pharmaceuticals could be beneficial. Furthermore, further research into its potential toxicity and safety profile could help to better understand its use in laboratory experiments.
Synthesis Methods
DMPOCA can be prepared by the oxidation of 3,4-dimethylphenyl pyrrolidine with a suitable oxidizing agent such as potassium permanganate or potassium dichromate. The reaction is typically carried out in an aqueous solution of the oxidizing agent in the presence of an acid such as sulfuric acid or hydrochloric acid. The reaction is typically complete within a few hours, and the product can be isolated by filtration or crystallization.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLRNFDPKXYNTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389304 |
Source
|
Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-65-7 |
Source
|
Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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